molecular formula C52H78O3 B1234469 Nonaprenyl 4-hydroxybenzoate

Nonaprenyl 4-hydroxybenzoate

Cat. No.: B1234469
M. Wt: 751.2 g/mol
InChI Key: YIXNPXUQGCNFPX-RTPSYSNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonaprenyl 4-hydroxybenzoate is a central intermediate in the endogenous biosynthesis of coenzyme Q (ubiquinone), a crucial lipid component of the electron transport chain in mitochondria . The compound is formed by the enzymatic prenylation of 4-hydroxybenzoate with a nonaprenyl (a 45-carbon polyprenyl) side chain, a reaction catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase (Coq2) . This condensation represents the first committed step in the coenzyme Q biosynthetic pathway, making this compound an essential precursor for all subsequent modifications that form the functional benzoquinone ring . In research, this compound is critical for studies aimed at elucidating the coenzyme Q biosynthesis pathway, its regulation, and the functional characterization of associated enzymes . It holds significant research value for investigating primary coenzyme Q deficiencies, a class of mitochondrial disorders, and for exploring strategies to bypass specific defective biosynthetic steps using analog precursors . The enzyme responsible for its synthesis, Coq2, has been shown to have specific substrate requirements, accepting analogs of 4-hydroxybenzoate with electron-donating groups at the C4 position, which informs the design of such bypass molecules . Key Research Applications: Study of Coenzyme Q Biosynthesis Mitochondrial Disease Research Enzyme Kinetics and Mechanism Metabolic Pathway Analysis Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C52H78O3

Molecular Weight

751.2 g/mol

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] 4-hydroxybenzoate

InChI

InChI=1S/C52H78O3/c1-41(2)19-11-20-42(3)21-12-22-43(4)23-13-24-44(5)25-14-26-45(6)27-15-28-46(7)29-16-30-47(8)31-17-32-48(9)33-18-34-49(10)39-40-55-52(54)50-35-37-51(53)38-36-50/h19,21,23,25,27,29,31,33,35-39,53H,11-18,20,22,24,26,28,30,32,34,40H2,1-10H3/b42-21+,43-23+,44-25+,45-27+,46-29+,47-31+,48-33+,49-39+

InChI Key

YIXNPXUQGCNFPX-RTPSYSNVSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOC(=O)C1=CC=C(C=C1)O)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COC(=O)C1=CC=C(C=C1)O)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOC(=O)C1=CC=C(C=C1)O)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Synthesis of Nonaprenyl 4 Hydroxybenzoate

Precursor Pathways for the 4-Hydroxybenzoate (B8730719) Aromatic Moiety.

The aromatic moiety of nonaprenyl 4-hydroxybenzoate, 4-hydroxybenzoate (4-HBA), is primarily derived from the shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids and other aromatic compounds. nih.govannualreviews.org

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.govfrontiersin.org This initial reaction, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, yields DAHP. annualreviews.org Through a series of seven enzymatic reactions, DAHP is converted into chorismate, the final product of the shikimate pathway. nih.govannualreviews.orgreactome.org Chorismate serves as a critical branch-point metabolite, providing the precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as 4-HBA. nih.govannualreviews.org

Key Intermediates in the Shikimate Pathway

IntermediatePrecursor(s)Key Enzyme(s)
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)Phosphoenolpyruvate (PEP) and Erythrose 4-phosphate (E4P)DAHP synthase
3-dehydroquinate (DHQ)DAHP3-dehydroquinate synthase
3-dehydroshikimate (DHS)3-dehydroquinate3-dehydroquinate dehydratase
Shikimate3-dehydroshikimateShikimate dehydrogenase
Shikimate-3-phosphateShikimateShikimate kinase
5-enolpyruvylshikimate-3-phosphate (EPSP)Shikimate-3-phosphate and PEPEPSP synthase
Chorismate5-enolpyruvylshikimate-3-phosphateChorismate synthase

In many bacteria, including Escherichia coli, the direct conversion of chorismate to 4-hydroxybenzoate is catalyzed by the enzyme chorismate pyruvate (B1213749) lyase, encoded by the ubiC gene. wikipedia.orgnih.govmicrobiologyresearch.org This enzyme facilitates the elimination of pyruvate from the side chain of chorismate, yielding 4-hydroxybenzoate. wikipedia.orgfrontiersin.org The reaction catalyzed by UbiC is the first committed step in the biosynthesis of ubiquinone in these organisms. wikipedia.org Studies have shown that the E. coli chorismate pyruvate-lyase has an apparent Km value for chorismate of 6.1 μM and its activity does not require metal cofactors. nih.govmicrobiologyresearch.org

In addition to the direct conversion from chorismate, 4-hydroxybenzoate can also be synthesized from the aromatic amino acid tyrosine. nih.gov This alternative pathway involves the deamination of tyrosine to 4-coumarate, a reaction catalyzed by tyrosine ammonia-lyase (TAL). nih.gov Subsequently, 4-coumarate is further metabolized through a series of enzymatic reactions to yield 4-hydroxybenzoate. nih.gov This tyrosine-dependent route has been identified and engineered in various microorganisms for the production of 4-HBA. frontiersin.orgnih.gov

Precursor Pathways for the Nonaprenyl Diphosphate (B83284) Side Chain.

The nonaprenyl diphosphate side chain is a long isoprenoid molecule constructed from repeating five-carbon isoprene (B109036) units. The biosynthesis of this side chain begins with the formation of the basic building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Two primary pathways are known for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) or non-mevalonate pathway. nih.govwikipedia.org

Mevalonate (MVA) Pathway: This pathway, found in animals, fungi, and archaea, begins with acetyl-CoA and proceeds through the intermediate mevalonate to produce IPP. nih.govpnas.org DMAPP is then formed through the isomerization of IPP. wikipedia.org

Methylerythritol Phosphate (MEP) Pathway: The MEP pathway, operative in most bacteria, green algae, and the chloroplasts of higher plants, starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. pnas.orgnih.gov This pathway produces both IPP and DMAPP. researchgate.net

Comparison of the MVA and MEP Pathways

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Starting Materials Acetyl-CoAPyruvate and Glyceraldehyde 3-phosphate
Key Intermediate Mevalonate2-C-methyl-D-erythritol 4-phosphate
Primary Product(s) Isopentenyl diphosphate (IPP)IPP and Dimethylallyl diphosphate (DMAPP)
Organismal Distribution Animals, Fungi, ArchaeaMost Bacteria, Algae, Plant Chloroplasts

The Condensation Reaction: 4-Hydroxybenzoate Polyprenyltransferase Activity

The biosynthesis of this compound is a critical step in the production of coenzyme Q10 (ubiquinone), a vital lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain. genecards.orgmedlineplus.gov This pivotal condensation reaction is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase. This enzyme facilitates the attachment of a polyprenyl side chain to a 4-hydroxybenzoate ring, which is the first membrane-bound intermediate in the ubiquinone biosynthesis pathway. expasy.orgqmul.ac.uk

Enzyme Commission (EC) Classification (EC 2.5.1.39)

The enzyme responsible for the synthesis of this compound is classified under the Enzyme Commission (EC) number EC 2.5.1.39 . wikipedia.orguniprot.org This classification places it in the family of transferases, specifically those that transfer alkyl or aryl groups other than methyl groups. wikipedia.org

Systematic Nomenclature and Common Synonyms (e.g., Nonaprenyl-4-Hydroxybenzoate (B1236112) Transferase, COQ2, UbiA)

The systematic name for this enzyme is all-trans-polyprenyl-diphosphate:4-hydroxybenzoate polyprenyltransferase . qmul.ac.ukenzyme-database.org However, it is more commonly known by a variety of synonyms, reflecting its diverse roles and discovery in different organisms. These include:

4-hydroxybenzoate polyprenyltransferase wikipedia.org

Nonaprenyl-4-hydroxybenzoate transferase qmul.ac.ukwikipedia.org

p-hydroxybenzoate polyprenyltransferase qmul.ac.ukwikipedia.org

COQ2 (in eukaryotes, particularly in the context of coenzyme Q biosynthesis) genecards.orgmapmygenome.in

UbiA (in prokaryotes, as part of the ubiquinone biosynthesis pathway) nih.gov

Other less common synonyms include 4-hydroxybenzoate transferase, p-hydroxybenzoate dimethylallyltransferase, p-hydroxybenzoic acid-polyprenyl transferase, and p-hydroxybenzoic-polyprenyl transferase. qmul.ac.ukwikipedia.org

Catalytic Reaction Mechanism and Stoichiometry

The catalytic activity of 4-hydroxybenzoate polyprenyltransferase involves the condensation of two substrates: a polyprenyl diphosphate and 4-hydroxybenzoate. wikipedia.org The enzyme catalyzes the transfer of the polyprenyl group from the diphosphate molecule to the aromatic ring of 4-hydroxybenzoate. expasy.orgqmul.ac.uk This reaction results in the formation of two products: diphosphate and 4-hydroxy-3-polyprenylbenzoate. wikipedia.org

all-trans-polyprenyl diphosphate + 4-hydroxybenzoate ⇌ 4-hydroxy-3-(all-trans-polyprenyl)benzoate + diphosphate qmul.ac.ukenzyme-database.org

The reaction mechanism of the UbiA superfamily of prenyltransferases, to which this enzyme belongs, generally proceeds through the cleavage of the diphosphate group from the polyprenyl diphosphate substrate. nih.gov This cleavage generates a highly reactive carbocation intermediate at the end of the isoprenyl chain. Subsequently, this carbocation reacts with the 4-hydroxybenzoate substrate at the meta-position to form a new carbon-carbon bond, completing the prenylation reaction. nih.gov The enzyme can utilize polyprenyl diphosphates of varying chain lengths. nih.gov For the synthesis of this compound, the specific substrate is solanesyl diphosphate (a C45 polyprenyl diphosphate).

Enzymology of 4 Hydroxybenzoate Polyprenyltransferase Ec 2.5.1.39

Biochemical Characteristics and Catalytic Properties

Optimum pH and Buffer Dependencies

The optimal pH for 4-hydroxybenzoate (B8730719) polyprenyltransferase activity varies depending on the source of the enzyme. For instance, the enzyme solubilized from the membrane fraction of Pseudomonas putida exhibits an optimal pH between 7.0 and 7.2 when using a 50 mM imidazole (B134444) buffer. oup.com In Escherichia coli, the optimal pH for the enzyme is reported to be 7.8. uniprot.org Studies on biochemical systems often utilize buffers with a pKa between 6 and 8 to maintain a stable pH environment. promega.com The choice of buffer can influence the pH of the reaction, and temperature can also affect the pKa of the buffer, which needs to be considered during experimental design. promega.com

Essential Metal Ion Requirements (e.g., Mg2+) and Other Cofactors

Divalent metal ions are generally essential for the activity of 4-hydroxybenzoate polyprenyltransferase. Magnesium (Mg2+) has been identified as a crucial cofactor for the enzyme's function in various organisms. nih.govoup.comuniprot.org In rat and guinea pig liver mitochondria, maximal activation of the enzyme requires Mg2+. nih.gov Similarly, the enzyme from Oryza sativa (rice) and yeast also shows a requirement for divalent cations, with Mg2+ being the most effective. oup.comuniprot.org While Mg2+ is often preferred, other divalent cations like manganese (Mn2+) and cobalt (Co2+) can sometimes substitute, albeit with lower efficiency. uniprot.org However, the enzyme from Pseudomonas putida is completely inhibited by cadmium (Cd2+), copper (Cu2+), silver (Ag+), and mercury (Hg2+) at a concentration of 0.1 mM. oup.com

Effects of Detergents, Solubilization Agents, and Membrane Components on Activity

As a membrane-associated enzyme, the activity of 4-hydroxybenzoate polyprenyltransferase is significantly influenced by detergents and membrane components. hmdb.ca Detergents such as Triton X-100, Tween-80, and sodium deoxycholate have been shown to activate the enzyme in aged mitochondria. nih.gov For instance, the enzyme from Pseudomonas putida was successfully solubilized using 0.3% Triton X-100. oup.com In E. coli, the reaction is stimulated by 0.01% CHAPS, but strongly inhibited by sodium deoxycholate, Tween 80, and Triton X-100. uniprot.org

Phospholipids (B1166683) are also crucial for the enzyme's function. The enzyme from Pseudomonas putida is strongly activated by the addition of phospholipids extracted from the bacterial cells, with phosphatidylethanolamine (B1630911) being the most effective. oup.comtandfonline.com This suggests that the enzyme exists as a complex with phospholipids in its active state. tandfonline.com

Modulation by Lipid Metabolites (e.g., Fatty Acids, Acyl-CoAs, Isopentenyl-PP)

The activity of 4-hydroxybenzoate polyprenyltransferase can be modulated by various lipid metabolites. In Pseudomonas putida, long-chain acyl-CoAs and free fatty acids have been found to be strong inhibitors of the enzyme's activity. tandfonline.comtandfonline.com For example, palmitoyl-CoA almost completely inhibited the activity, whereas acetyl-CoA had only a minor inhibitory effect, indicating that a long-chain acyl group is important for the inhibition. tandfonline.com Isopentenyl pyrophosphate (IPP), a precursor in isoprenoid biosynthesis, also demonstrates a significant inhibitory effect on the enzyme from P. putida. tandfonline.com

Kinetic Analysis (e.g., Apparent Km Values for Nonaprenyl Diphosphate (B83284) and 4-Hydroxybenzoate; Vmax)

Kinetic analyses have been performed to determine the enzyme's affinity for its substrates. The apparent Michaelis constant (Km) values for the substrates of 4-hydroxybenzoate polyprenyltransferase vary across different organisms.

For the enzyme from Pseudomonas putida, the apparent Km was determined to be 1.4 x 10⁻⁴ M for nonaprenyl diphosphate and 0.54 x 10⁻⁵ M for 4-hydroxybenzoate. oup.com In Oryza sativa, the recombinant enzyme OsPPT1a showed an apparent Km of 59.7 µM for geranyl diphosphate and 6.04 µM for 4-hydroxybenzoate. oup.com For comparison, the yeast COQ2 enzyme had apparent Km values of 51.9 µM for geranyl diphosphate and 12.0 µM for 4-hydroxybenzoate. oup.com The enzyme from E. coli exhibits different affinities for various polyprenyl diphosphates, with Km values of 255 µM for geranyl diphosphate, 22 µM for farnesyl diphosphate, and 31 µM for solanesyl diphosphate. uniprot.org

Enzyme SourcePolyprenyl Diphosphate SubstrateApparent Km (Polyprenyl Diphosphate)4-Hydroxybenzoate SubstrateApparent Km (4-Hydroxybenzoate)Reference
Pseudomonas putidaNonaprenyl Diphosphate140 µM4-Hydroxybenzoate5.4 µM oup.com
Oryza sativa (OsPPT1a)Geranyl Diphosphate59.7 µM4-Hydroxybenzoate6.04 µM oup.com
Saccharomyces cerevisiae (COQ2)Geranyl Diphosphate51.9 µM4-Hydroxybenzoate12.0 µM oup.com
Escherichia coliGeranyl Diphosphate255 µM4-Hydroxybenzoate- uniprot.org
Escherichia coliFarnesyl Diphosphate22 µM4-Hydroxybenzoate- uniprot.org
Escherichia coliSolanesyl Diphosphate31 µM4-Hydroxybenzoate- uniprot.org

Substrate Specificity of 4-Hydroxybenzoate Polyprenyltransferase

4-hydroxybenzoate polyprenyltransferase generally exhibits broad specificity for the polyprenyl diphosphate substrate but is more stringent for the aromatic substrate. bibliotekanauki.pl The enzyme from Pseudomonas putida can utilize hexaprenyl pyrophosphate and pentaprenyl pyrophosphate as polyprenyl donors in addition to nonaprenyl pyrophosphate, but it shows little to no activity with tetraprenyl- and farnesyl pyrophosphates. tandfonline.comtandfonline.com This indicates that a minimum chain length of more than four isoprene (B109036) units is necessary for the polyprenyl substrate. tandfonline.com

Similarly, the enzyme from Oryza sativa (OsPPT1a) can accept prenyl diphosphates of various chain lengths but demonstrates strict substrate specificity for 4-hydroxybenzoate as the prenyl acceptor. oup.com The enzyme from E. coli can also utilize geranyl diphosphate, farnesyl diphosphate, and solanesyl diphosphate as side-chain precursors. uniprot.org This broad specificity for the polyprenyl chain length suggests that the enzyme itself does not determine the final length of the isoprenoid side chain in ubiquinone. expasy.orggenome.jptandfonline.com Instead, the availability of different polyprenyl pyrophosphates, controlled by polyprenyl pyrophosphate synthetases, likely dictates the final ubiquinone species produced. tandfonline.com

Enzyme SourceAccepted Polyprenyl DonorsRejected/Poorly Utilized Polyprenyl DonorsAromatic Substrate SpecificityReference
Pseudomonas putidaNonaprenyl-PP, Hexaprenyl-PP, Pentaprenyl-PPTetraprenyl-PP, Farnesyl-PP4-Hydroxybenzoate tandfonline.comtandfonline.com
Oryza sativa (OsPPT1a)Various chain lengths (e.g., Geranyl-DP)Not specifiedStrict for 4-Hydroxybenzoate oup.com
Escherichia coliGeranyl-DP, Farnesyl-DP, Solanesyl-DP, Octaprenyl-DPNot specified4-Hydroxybenzoate uniprot.org
Lithospermum erythrorhizon (LePGT)Geranyl DiphosphateOther polyprenyl diphosphates4-Hydroxybenzoate researchgate.net

Acceptance of Diverse Polyprenyl Diphosphate Chain Lengths

A notable characteristic of 4-hydroxybenzoate polyprenyltransferase is its relaxed specificity concerning the length of the polyprenyl diphosphate chain. genome.jpexpasy.orgmicrobialtec.combibliotekanauki.pl Research has demonstrated that the enzyme can utilize various polyprenyl diphosphates as substrates with similar efficiency.

For instance, studies on the enzyme from Pseudomonas putida revealed that it can use both hexaprenyl pyrophosphate and pentaprenyl pyrophosphate, in addition to the expected nonaprenyl pyrophosphate. tandfonline.com However, it shows minimal activity with shorter chains like tetraprenyl and farnesyl pyrophosphates, suggesting a requirement for a minimum of four isoprene units. tandfonline.com Similarly, the enzyme from Oryza sativa (rice), designated OsPPT1a, accepts prenyl diphosphates of various lengths. oup.com The human version of the enzyme also demonstrates this flexibility, utilizing both decaprenyl diphosphate and solanesyl diphosphate. nih.gov This broad substrate specificity for the polyprenyl donor is a common feature among ubiquinone biosynthetic PPTs. bibliotekanauki.ploup.comresearchgate.net

Table 1: Polyprenyl Diphosphate Substrate Acceptance by 4-Hydroxybenzoate Polyprenyltransferase from Various Organisms

OrganismAccepted Polyprenyl Diphosphate Chain Lengths
Pseudomonas putidaNonaprenyl, Hexaprenyl, Pentaprenyl
Oryza sativa (rice)Various chain lengths, including Geranyl diphosphate
Homo sapiens (human)Decaprenyl, Solanesyl (Nonaprenyl)
Saccharomyces cerevisiae (yeast)Can utilize various lengths, leading to CoQ9 and CoQ10 production when supplemented

Specificity and Promiscuity for Aromatic Ring Substrates

In stark contrast to its flexibility with the polyprenyl chain, 4-hydroxybenzoate polyprenyltransferase exhibits strict specificity for its aromatic substrate, 4-hydroxybenzoate (4-HB). oup.com Studies on the rice enzyme, OsPPT1a, showed a strong preference for 4-HB, with no detectable products formed when other aromatic compounds like p-coumaric acid, caffeic acid, ferulic acid, cinnamic acid, or naringenin (B18129) were used as substrates. oup.com

While the enzyme is highly specific for 4-HB, some research has explored the potential for analogs to act as substrates or inhibitors. For example, 4-nitrobenzoate (B1230335) (4-NB), an analog of 4-HB, has been shown to inhibit ubiquinone biosynthesis, likely by targeting this enzyme. asm.org In Plasmodium falciparum, the causative agent of malaria, the enzyme (PfCOQ2) can utilize 4-hydroxybenzoic acid. researchgate.netdntb.gov.ua Interestingly, while some organisms can use p-aminobenzoic acid (pABA) as a precursor for ubiquinone, this does not appear to be the case for P. falciparum, indicating that PfCOQ2 does not efficiently use pABA. researchgate.net

Intracellular Localization and Membrane Association

The subcellular location of 4-hydroxybenzoate polyprenyltransferase is critical to its function in the multi-step process of ubiquinone biosynthesis.

Association with Endoplasmic Reticulum and Golgi Systems

In animal cells, there is evidence for the localization of nonaprenyl-4-hydroxybenzoate (B1236112) transferase activity within the endoplasmic reticulum (ER) and Golgi apparatus. wikipedia.orgbibliotekanauki.pl This suggests that the initial steps of ubiquinone biosynthesis, including the formation of nonaprenyl 4-hydroxybenzoate, occur in these compartments, followed by the transport of ubiquinone to other cellular membranes, most notably the mitochondria. bibliotekanauki.pl The trafficking of vesicles between the ER and Golgi is a well-established mechanism for the movement of proteins and lipids, and this system is likely involved in the distribution of ubiquinone precursors. nih.govebsco.com Proteins TMED2 and TMED10, which are localized to the ER and Golgi, have been shown to be involved in controlling the formation of lipid nanodomains at the plasma membrane, highlighting the role of these organelles in membrane composition. nih.gov

Mitochondrial Localization

In yeast (Saccharomyces cerevisiae), the enzyme, known as Coq2, is localized to the mitochondria. uniprot.orgnih.gov Specifically, it has been identified in the mitochondrial inner membrane and the mitochondrial membrane. uniprot.org Similarly, in plants like Oryza sativa and Arabidopsis thaliana, the enzyme is also targeted to the mitochondria. oup.comresearchgate.net The rice enzyme OsPPT1a contains a putative mitochondrial sorting signal at its N-terminus, and studies using green fluorescent protein (GFP) fusion confirmed its primary localization to mitochondria. oup.com In humans, the enzyme is also described as a mitochondrial protein. hmdb.cauniprot.org

Characterization as a Membrane-Bound Enzyme with Transmembrane Domains

4-hydroxybenzoate polyprenyltransferase is characterized as an integral membrane protein. hmdb.caplos.org Analysis of the amino acid sequence of the enzyme from various species predicts the presence of multiple transmembrane domains. oup.comuniprot.org For example, the rice enzyme OsPPT1a is predicted to have six transmembrane domains. oup.com The human enzyme is also classified as a multi-pass membrane protein. hmdb.cauniprot.org This membrane-bound nature is consistent with its role in processing a hydrophobic polyprenyl substrate and producing a lipid-soluble product that will reside within cellular membranes. plos.org The enzyme is a member of the UbiA prenyltransferase family, which are known to be membrane-embedded. uniprot.orgplos.org

Structural Biology and Mechanistic Insights

The catalytic mechanism of 4-hydroxybenzoate polyprenyltransferase involves the Mg2+-dependent transfer of a polyprenyl group from polyprenyl diphosphate to 4-hydroxybenzoate. plos.org The reaction results in the formation of a C-C bond and the release of diphosphate. plos.org

Structural studies of homologs in the UbiA family have provided insights into the enzyme's architecture. These enzymes typically contain two conserved aspartate-rich motifs. plos.org A conserved arginine residue is also thought to be involved in coordinating the aromatic substrate. beilstein-journals.org While a high-resolution crystal structure of the complete this compound-synthesizing enzyme is still being pursued, homology modeling based on related structures provides a framework for understanding its function. plos.orgbeilstein-journals.org The enzyme is believed to function as part of a larger complex of enzymes involved in the subsequent modification of the polyprenyl-4-hydroxybenzoate intermediate. nih.gov

Genetic and Molecular Regulation of Nonaprenyl 4 Hydroxybenzoate Synthesis

Identification and Cloning of Genes Encoding 4-Hydroxybenzoate (B8730719) Polyprenyltransferase

The gene encoding 4-hydroxybenzoate polyprenyltransferase, the enzyme responsible for attaching a polyprenyl tail to a 4-hydroxybenzoate (PHB) ring, has been identified and cloned in a variety of organisms. This enzyme is a key player in the biosynthesis of ubiquinone (CoQ). researchgate.netnih.gov The cloning of these genes has been pivotal in understanding their function and regulation.

In eukaryotes, the gene encoding this critical enzyme is widely known as COQ2.

Saccharomyces cerevisiae (Yeast): The COQ2 gene in yeast was identified as a candidate for the structural gene encoding para-hydroxybenzoate:polyprenyltransferase. bibliotekanauki.pl It plays a central role in the biosynthesis of CoQ6, the predominant form of coenzyme Q in yeast. wikigenes.org Yeast coq2 null mutants are deficient in respiration and have been instrumental in functional studies of its orthologs. nih.govnih.gov

Homo sapiens (Humans): The human ortholog, COQ2, was isolated from a human muscle and liver cDNA library. nih.gov It encodes a mitochondrial 4-hydroxybenzoate polyprenyltransferase that catalyzes a key step in the biosynthesis of coenzyme Q10 (CoQ10). uniprot.orgebi.ac.uk The isolated human cDNA contains an open reading frame of 1263 base pairs and shows sequence homology to its counterparts in yeast, bacteria, and other mammals. nih.gov Mutations in the human COQ2 gene are linked to primary CoQ10 deficiency, a group of rare autosomal recessive disorders. wikigenes.orgoup.com

Arabidopsis thaliana (Thale Cress): In the model plant Arabidopsis thaliana, the gene AtPPT1 (also referred to as HRL1) encodes 4-hydroxybenzoate polyprenyl diphosphate (B83284) transferase. researchgate.netnih.gov The cDNA for AtPPT1 was successfully cloned using reverse transcription-polymerase chain reaction (RT-PCR). researchgate.net Functional analysis revealed that the AtPPT1 protein is an active 4-hydroxybenzoate polyprenyltransferase with a broad specificity for the prenyl donor substrate. researchgate.net

Table 1: Key Eukaryotic Orthologs for 4-Hydroxybenzoate Polyprenyltransferase
OrganismGene NameEnzyme ProductPrimary Coenzyme Q FormReference
Saccharomyces cerevisiaeCOQ2p-hydroxybenzoate:polyprenyl transferaseCoQ6 bibliotekanauki.plwikigenes.orgnih.gov
Homo sapiensCOQ24-hydroxybenzoate polyprenyltransferase, mitochondrialCoQ10 nih.govuniprot.org
Arabidopsis thalianaAtPPT1 / HRL14-hydroxybenzoate polyprenyl diphosphate transferaseCoQ9 / CoQ10 researchgate.netnih.govnih.gov

In prokaryotes, the orthologous gene is typically named ubiA.

Escherichia coli: The ubiA gene in E. coli encodes the enzyme 4-hydroxybenzoate octaprenyltransferase. uniprot.orgnih.gov This enzyme catalyzes the condensation of the octaprenyl side chain with PHB, a committed step in the biosynthesis of ubiquinone-8 (UQ-8). nih.govuniprot.org The ubiA gene was cloned and sequenced, revealing it is located directly downstream of the ubiC gene, which encodes chorismate pyruvate-lyase, another enzyme in the ubiquinone pathway, forming a typical operon structure. nih.govmicrobiologyresearch.org The protein product of ubiA is a membrane protein with a predicted molecular mass of approximately 32 kDa. microbiologyresearch.orgnih.gov

Transcriptional Regulation and Gene Expression Patterns

The expression of genes encoding 4-hydroxybenzoate polyprenyltransferase is tightly regulated to meet the cell's metabolic demands.

Eukaryotic Regulation: In humans, COQ2 is widely expressed across all tested tissues, with notably higher expression levels observed in tissues with high energy demands such as skeletal muscle, the heart, and adrenal glands. genecards.org Analysis of the human COQ2 gene has revealed four potential in-frame start codons, with studies suggesting that the primary functional transcript may be shorter than initially reported. oup.comoup.com In yeast, the expression of COQ genes, including COQ2, is upregulated in response to changes in the carbon source and under conditions of oxidative stress. researchgate.net This regulation is mediated by stress-responsive transcription factors like Msn2/4p, Yap1p, and Hsf1p. researchgate.net In A. thaliana, AtPPT1 mRNA is most prominently expressed in flower clusters and is also found in the vasculature of roots and leaves. researchgate.netnih.govwiley.com This expression pattern is distinct from a second related gene, AtPPT2, which is found throughout the leaves but not in the roots. nih.govwiley.com Furthermore, the expression of AtPPT1 can be induced by the plant hormone abscisic acid (ABA). nih.gov

Prokaryotic Regulation: In E. coli, the ubiA gene is co-transcribed with the upstream ubiC gene as part of the ubiCA operon. nih.gov The expression of this operon is subject to catabolite repression by glucose. nih.govtandfonline.com This repression is influenced by the global regulator ArcA. nih.govtandfonline.comjst.go.jp The transcription of the operon is also responsive to oxygen availability and the nature of the carbon source, with expression increasing in the presence of oxidizable carbon sources compared to fermentable ones. nih.govtandfonline.com

Functional Characterization Through Genetic Manipulation

Genetic manipulation techniques, including complementation studies and the analysis of knockout mutants, have been essential for confirming the function of these genes in vivo.

Genetic complementation has been a powerful tool to demonstrate functional homology between orthologs from different species.

Cross-Kingdom Complementation: The functional conservation of this enzyme is highlighted by the ability of the yeast COQ2 gene to complement the respiration-defective phenotype of an E. coli ubiA mutant, leading to the production of UQ-8. nih.govtandfonline.com This demonstrates that the yeast enzyme can utilize the bacterial prenyl substrate. Conversely, the human COQ2 gene can rescue the growth of a yeast coq2 null mutant on non-fermentable carbon sources by restoring CoQ biosynthesis. nih.govnih.gov Similarly, the Arabidopsis AtPPT1 gene successfully restored respiratory function and UQ synthesis when expressed in a coq2-deficient yeast mutant. researchgate.net

Pathogenicity Assessment: These complementation systems are also valuable for studying the impact of mutations. Missense mutations found in human patients with CoQ10 deficiency often fail to fully complement the yeast coq2 mutant, confirming the deleterious effect of the mutation on enzyme function. nih.govnih.gov

Table 2: Summary of Genetic Complementation Studies
Gene ExpressedHost Mutant StrainOutcomeReference
Human COQ2S. cerevisiae coq2ΔRestored growth on non-fermentable carbon sources and CoQ biosynthesis. nih.govnih.gov
Arabidopsis thaliana AtPPT1S. cerevisiae coq2ΔRestored respiratory ability and UQ synthesis. researchgate.net
S. cerevisiae COQ2E. coli ubiA-Complemented the respiration-defective phenotype; restored UQ-8 production. nih.govtandfonline.com
Mutated Human COQ2S. cerevisiae coq2ΔFailed to fully complement the mutant, indicating loss of function. nih.govnih.gov

Analyzing the phenotypes of organisms with inactivated or mutated versions of the 4-hydroxybenzoate polyprenyltransferase gene reveals its essential role.

E. coli: Disruption of the ubiA gene results in a respiration-defective phenotype, rendering the bacteria unable to grow aerobically on substrates that require respiration, such as succinate. microbiologyresearch.orgnih.gov

S. cerevisiae: Yeast strains lacking a functional COQ2 gene are unable to synthesize CoQ6 and consequently cannot grow on non-fermentable carbon sources like glycerol (B35011) or ethanol, which require a functional respiratory chain. nih.govnih.gov

A. thaliana: Complete knockout of the AtPPT1 gene via T-DNA insertion is embryo-lethal, demonstrating that the gene is essential for development in Arabidopsis. researchgate.netnih.gov Less severe, partial loss-of-function mutants (hypomorphs), such as cue1, exhibit distinct phenotypes including a reticulate (net-like) pattern on their leaves and abnormal chloroplasts. oup.comresearchgate.net Other mutants, like hrl1, display spontaneous cell death lesions, accumulate reactive oxygen species (ROS), and show enhanced resistance to certain pathogens. nih.gov

H. sapiens: In humans, mutations in COQ2 lead to primary CoQ10 deficiency, which manifests in a wide spectrum of clinical phenotypes. oup.com These can range from severe, fatal neonatal multisystemic disease to later-onset conditions primarily affecting the kidneys (nephropathy) and brain (encephalopathy). nih.govoup.com The severity of the disease often correlates with the residual activity of the mutant COQ2 enzyme. oup.com

Evolutionary Conservation and Divergence of 4-Hydroxybenzoate Polyprenyltransferases

4-Hydroxybenzoate polyprenyltransferases (4-HPT), key enzymes in the biosynthesis of ubiquinone (Coenzyme Q), belong to the large UbiA superfamily of prenyltransferases. researchgate.netbiorxiv.org These enzymes catalyze the crucial condensation of a polyprenyl diphosphate chain with 4-hydroxybenzoate (4-HB), the second step in the final reaction sequence of CoQ biosynthesis. nih.govwikipedia.org The fundamental role of ubiquinone as an electron carrier in the mitochondrial respiratory chain and as a lipid-soluble antioxidant underscores the evolutionary importance of the enzymes involved in its synthesis. ncsu.edunih.gov Analysis of 4-HPT across diverse taxa reveals a fascinating interplay of strict functional conservation and significant evolutionary divergence, leading to new metabolic capabilities.

The core function of 4-HPT is highly conserved across bacteria, archaea, and eukaryotes. nih.gov Genes encoding this enzyme have been identified and show a high degree of sequence homology in organisms ranging from Escherichia coli (ubiA) and Saccharomyces cerevisiae (COQ2) to plants (Arabidopsis thaliana, AtPPT1) and humans (COQ2). nih.govresearchgate.netoup.com This conservation is particularly evident in two aspartate-rich motifs which are critical for binding the polyprenyl diphosphate substrate. nih.gov The fundamental requirement for ubiquinone in aerobic respiration has maintained strong selective pressure on preserving the catalytic function of this enzyme. researchgate.net

Despite this functional conservation, a primary area of divergence lies in the specificity for the length of the polyprenyl side chain. nih.gov This variation results in different forms of Coenzyme Q in different organisms. For instance, S. cerevisiae primarily synthesizes CoQ₆, E. coli produces CoQ₈, rodents generate CoQ₉, and humans synthesize CoQ₁₀. nih.gov While the human enzyme preferentially uses decaprenyl diphosphate, it can also utilize solanesyl diphosphate (for CoQ₉), indicating a degree of substrate flexibility that is observed in other species as well. nih.gov Studies on the enzyme from Pseudomonas putida showed it could utilize hexaprenyl, pentaprenyl, and nonaprenyl pyrophosphates, but not shorter chains like tetraprenyl or farnesyl pyrophosphates, suggesting a requirement for a minimum chain length. tandfonline.com

Phylogenetic analyses of the broader UbiA superfamily reveal a pattern of evolution where enzymes for specialized (secondary) metabolism have emerged from those involved in primary metabolism. pnas.orgresearchgate.net In plants, UbiA prenyltransferases have evolved to catalyze the prenylation of a wide variety of aromatic molecules, including flavonoids and coumarins, giving rise to compounds with diverse biological activities. biorxiv.orgpnas.org This functional divergence often occurs through parallel evolution, where distant plant taxa independently acquire the ability to prenylate similar aromatic substrates. biorxiv.orgpnas.org For example, the ability to perform aromatic O-prenylation on coumarins evolved independently in the Rutaceae (e.g., grapefruit) and Apiaceae (e.g., Angelica keiskei) families from ancestral UbiA genes. biorxiv.orgpnas.org These specialized enzymes typically cluster in phylogenetic trees with one of the three primary metabolic UbiA clades responsible for the biosynthesis of tocopherol, plastoquinone, or ubiquinone. pnas.orgresearchgate.net

A remarkable instance of functional divergence is observed in the nematode Caenorhabditis elegans and other soil-transmitted helminths. These organisms have evolved a COQ-2 enzyme that, through alternative splicing of mutually exclusive exons, can utilize either 4-hydroxybenzoate to synthesize ubiquinone for aerobic respiration or 3-hydroxyanthranilate to synthesize rhodoquinone (B1236329) for anaerobic metabolism. plos.org This adaptation allows the parasites to thrive in the low-oxygen environments of their hosts and represents a significant divergence from their mammalian hosts, whose COQ2 enzyme can only use 4-hydroxybenzoate. plos.org

Gene duplication has also contributed to the evolution of this enzyme family. The rice genome, for instance, contains three candidate genes for 4-HPT (OsPPT1a, OsPPT1b, and OsPPT1c) that share significant similarity with the yeast COQ2. oup.com Phylogenetic analysis confirms they belong to the 4-HPT family, though not all may be expressed at significant levels. oup.com This genetic redundancy can provide a basis for further evolutionary innovation.

Table 1: Nomenclature of 4-Hydroxybenzoate Polyprenyltransferase in Various Organisms

Organism Gene Name Common Protein Name
Homo sapiens (Human) COQ2 p-hydroxybenzoate:polyprenyl transferase
Saccharomyces cerevisiae (Yeast) COQ2 p-hydroxybenzoate:polyprenyl transferase
Escherichia coli (Bacteria) ubiA 4-hydroxybenzoate octaprenyltransferase
Arabidopsis thaliana (Plant) AtPPT1 4-hydroxybenzoate polyprenyl diphosphate transferase
Oryza sativa (Rice) OsPPT1a p-hydroxybenzoate polyprenyltransferase
Schizosaccharomyces pombe (Yeast) ppt1 Polyprenyl diphosphate:4-HB transferase

Table 2: Ubiquinone (CoQ) Side Chain Length in Different Species

Species Predominant CoQ Form Polyprenyl Chain Length (Isoprene Units)
Saccharomyces cerevisiae CoQ₆ 6
Escherichia coli CoQ₈ 8
Rodents (e.g., Rat) CoQ₉ 9
Homo sapiens CoQ₁₀ 10

Table 3: Conserved Motifs in 4-Hydroxybenzoate Polyprenyltransferases

Motif Function Significance
Aspartate-Rich Domain I Substrate Binding Highly conserved across species; essential for binding the polyprenyl diphosphate molecule. nih.gov
Aspartate-Rich Domain II Substrate Binding Also highly conserved and crucial for the interaction with the polyprenyl diphosphate substrate. nih.gov

Metabolic Fate and Downstream Conversion of Nonaprenyl 4 Hydroxybenzoate

Position of Nonaprenyl 4-Hydroxybenzoate (B8730719) as a Branch Point or Intermediate

Nonaprenyl 4-hydroxybenzoate is a pivotal intermediate in the ubiquinone biosynthetic pathway. Its formation represents the first committed, membrane-bound step in the assembly of the final ubiquinone molecule. genome.jpnih.gov The synthesis of this compound is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase (also known as COQ2 in eukaryotes or UbiA in prokaryotes), which facilitates the condensation of a soluble precursor, 4-hydroxybenzoate (4-HB), with the lipid-soluble nonaprenyl diphosphate (B83284) tail. genome.jpfrontiersin.org

Once formed, this compound is anchored within the mitochondrial inner membrane in eukaryotes or the plasma membrane in prokaryotes. genome.jpnih.gov It serves as the primary substrate for a series of subsequent modifications, including decarboxylation, hydroxylations, and methylations, that ultimately yield the functional ubiquinone molecule. frontiersin.orgoup.com While the true metabolic branch points occur earlier in the synthesis of the 4-HB ring (e.g., from chorismate or tyrosine), the creation of this compound is the crucial step that directs the 4-HB ring into the ubiquinone-specific modification pathway. nih.govresearchgate.net Mutant organisms unable to process this intermediate accumulate it, highlighting its central position in the pathway. asm.org

Subsequent Enzymatic Modifications in the Ubiquinone Biosynthetic Pathway

Following its synthesis, the this compound molecule undergoes a cascade of enzymatic modifications to its benzoquinone head group. The precise sequence of these reactions can differ between prokaryotes and eukaryotes, but the types of reactions—decarboxylation, hydroxylation, and methylation—are conserved. oup.comoup.com

Decarboxylation Reactions (e.g., Involving UbiD and UbiX Systems)

The removal of a carboxyl group from the 4-hydroxybenzoate ring is a key modification step. In prokaryotes like E. coli, this reaction converts 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol. oup.comresearchgate.net This decarboxylation is performed by a unique two-protein system composed of UbiD and UbiX. oup.comnih.gov

Initially, UbiD and UbiX were thought to be redundant enzymes. researchgate.net However, research has revealed a more intricate relationship: UbiX functions as a flavin prenyltransferase that synthesizes a novel prenylated flavin mononucleotide (prFMN) cofactor. nih.govnih.gova-z.lu This specialized cofactor is then utilized by the UbiD enzyme to catalyze the actual decarboxylation reaction. nih.gova-z.lu While deletion of the ubiD gene severely hampers ubiquinone synthesis, some studies show that deleting ubiX has a less drastic effect, suggesting UbiD is the primary decarboxylase, though its efficiency is dependent on the cofactor from UbiX. niu.edu

In eukaryotes, the order is different; decarboxylation typically occurs after the initial hydroxylation and O-methylation steps. tandfonline.comfrontiersin.org The specific enzymes responsible for decarboxylation in the eukaryotic pathway are not yet fully characterized. mdpi.com

Hydroxylation Steps (e.g., Mediated by COQ6, COQ7, UbiB, UbiH)

Three hydroxylation reactions are required to add hydroxyl groups to the benzoquinone ring. These steps are catalyzed by a set of enzymes, with some differences between prokaryotes and eukaryotes. mdpi.comnih.gov

In eukaryotes, COQ6, a flavin-dependent monooxygenase, is responsible for the C5-hydroxylation. nih.govnih.govnih.gov The C6-hydroxylation is catalyzed by COQ7 (also known as MCLK1), which is a carboxylate-bridged diiron hydroxylase. nih.govnih.gov The hydroxylase for the C1 position in eukaryotes has not been definitively identified. mdpi.com

In prokaryotes, the hydroxylations are primarily carried out by a series of flavin-dependent monooxygenases. nih.gov These include UbiI (C5-hydroxylation), UbiH, and UbiF (the prokaryotic homolog of COQ7, responsible for C6-hydroxylation). nih.govnih.govbibliotekanauki.pl The enzyme UbiB was once thought to catalyze the first hydroxylation, but it is now understood to function as a protein kinase, likely playing a regulatory or assembly role within the ubiquinone biosynthetic complex. frontiersin.orgtandfonline.comoup.com

The order of these hydroxylations relative to other modifications is a key distinction between kingdoms. In E. coli, decarboxylation precedes the hydroxylations, whereas in yeast, the first hydroxylation by COQ6 occurs before decarboxylation. oup.comnih.gov

Methylation Steps (e.g., Catalyzed by UbiG, UbiE, COQ3)

Three methylation reactions, using S-adenosylmethionine (SAM) as the methyl donor, are essential for completing the ubiquinone head group. d-nb.info These reactions are catalyzed by two main types of methyltransferases.

Two O-methylation steps are catalyzed by the homologous enzymes COQ3 in eukaryotes and UbiG in E. coli. bibliotekanauki.plfrontiersin.org Evidence shows that this single enzyme is responsible for both O-methylations in the pathway, acting on different hydroxylated intermediates as they are formed. nih.govuniprot.org

The single C-methylation step is performed by the C-methyltransferase enzymes COQ5 in eukaryotes and UbiE in prokaryotes. tandfonline.comfrontiersin.orgucla.edu In E. coli, UbiE is also involved in the biosynthesis of menaquinone, indicating a shared step between the two quinone pathways. ucla.edu

Table 1: Key Enzymes in the Downstream Modification of this compound

Reaction Type Eukaryotic Enzyme (e.g., Yeast) Prokaryotic Enzyme (e.g., E. coli) Function
Decarboxylation Unclear UbiD / UbiX Removes carboxyl group from the benzoquinone ring. researchgate.netmdpi.com
C5-Hydroxylation COQ6 UbiI Adds a hydroxyl group at the C5 position. nih.govnih.gov
C6-Hydroxylation COQ7 UbiF Adds a hydroxyl group at the C6 position. nih.govtandfonline.com
O-Methylation COQ3 UbiG Catalyzes two separate O-methylation steps. d-nb.infonih.gov
C-Methylation COQ5 UbiE Catalyzes the C-methylation of the ring. d-nb.infoucla.edu

Identification of Rate-Limiting Steps and Flux Control Points in Ubiquinone Production

In mammals, specific downstream modification steps have also been identified as being rate-limiting. For example, studies in mice suggest that the C6-hydroxylation step catalyzed by COQ7 is more rate-limiting than the O-methylation steps catalyzed by COQ3. nih.gov

Control is also exerted through the organization of the biosynthetic enzymes into a multi-protein assembly known as the "CoQ-synthome" or "complex Q". nih.gov This complex, located on the matrix face of the inner mitochondrial membrane, is thought to enhance metabolic flux by channeling substrates between active sites and sequestering potentially toxic intermediates. nih.gov The dynamic assembly and disassembly of these enzymatic domains in response to the availability of lipid substrates represents a sophisticated mechanism of flux control. nih.gov In some engineered microorganisms, however, simply overexpressing individual enzymes like UbiG or UbiE does not increase production, indicating that the rate-limiting steps can be context-dependent and may lie in precursor supply rather than the modification pathway itself. scienceopen.com

Determinants of Species-Specific Ubiquinone Polyprenyl Chain Lengths

A defining characteristic of ubiquinone is the length of its isoprenoid side chain, which varies between different species. For instance, humans predominantly synthesize UQ₁₀, mice produce UQ₉, E. coli makes UQ₈, and the yeast Saccharomyces cerevisiae produces UQ₆. mdpi.comnih.govnih.gov

This species-specific chain length is determined not by the enzyme that attaches the tail (COQ2/UbiA), but by the enzyme that synthesizes the polyprenyl diphosphate tail itself. genome.jp This function is carried out by polyprenyl diphosphate synthases. mdpi.comnih.gov In humans, this enzyme is a heterotetrameric complex of PDSS1 and PDSS2 subunits, while in yeast, the homodimeric enzyme Coq1 performs this role. tandfonline.com

The mechanism of control lies within the three-dimensional structure of the synthase enzyme. The size and shape of the active site pocket accommodate the growing isoprenoid chain, and the chain elongation process terminates when the tail reaches a length that no longer fits within this pocket. mdpi.com While the transferase enzyme (COQ2/UbiA) that attaches the tail to 4-hydroxybenzoate can accept tails of various lengths, it cannot act on very short chains, such as farnesyl (C15) or tetraprenyl (C20) diphosphates, indicating a minimum length requirement but a lack of strict specificity for the final length. genome.jptandfonline.com

Table 2: Species-Specific Ubiquinone Chain Lengths and Determining Synthases

Species Predominant Ubiquinone Form Polyprenyl Diphosphate Synthase(s)
Homo sapiens (Humans) UQ₁₀ PDSS1 + PDSS2
Mus musculus (Mice) UQ₉ Pdss1 + Pdss2
Escherichia coli UQ₈ IspB
Saccharomyces cerevisiae (Yeast) UQ₆ Coq1

Functional Significance in Model Organisms and Cellular Systems

Essentiality for Mitochondrial Respiration and Electron Transport Chain Function

Nonaprenyl 4-hydroxybenzoate (B8730719) is a direct precursor in the multi-step synthesis of ubiquinone (Coenzyme Q). frontiersin.org Ubiquinone is a critical component of the electron transport chain (ETC) located in the inner mitochondrial membrane. nih.govwikipedia.org It functions as a mobile electron carrier, shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III. nih.govtandfonline.com This electron transfer is a fundamental process in oxidative phosphorylation, the primary mechanism by which eukaryotic cells generate adenosine (B11128) triphosphate (ATP), the main currency of cellular energy. wikipedia.org

The synthesis of ubiquinone from nonaprenyl 4-hydroxybenzoate involves a series of modifications to the 4-hydroxybenzoate head group, including hydroxylations, methylations, and a decarboxylation. tandfonline.comfrontiersin.org Without the initial formation of this compound, the subsequent production of ubiquinone would be halted, leading to a dysfunctional electron transport chain. This would severely impair the cell's ability to produce ATP through aerobic respiration, compromising cellular energy metabolism.

Contribution to Cellular Redox Homeostasis through Ubiquinone Synthesis

The synthesis of ubiquinone from this compound is crucial for maintaining cellular redox homeostasis. imrpress.com Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts. nih.govnih.gov Ubiquinone, in its reduced form (ubiquinol), is a potent lipid-soluble antioxidant. imrpress.com It protects cellular membranes, including the mitochondrial membranes, from oxidative damage caused by ROS generated during electron transport. imrpress.com

The electron transport chain is a major site of ROS production. imrpress.com By facilitating efficient electron flow, ubiquinone minimizes the leakage of electrons that can react with oxygen to form superoxide (B77818) radicals. imrpress.com Therefore, the continuous synthesis of ubiquinone, which begins with the formation of this compound, is essential for replenishing the pool of this vital antioxidant and protecting the cell from oxidative stress.

Roles in Plant Growth and Development (e.g., Embryo Development in Arabidopsis thaliana)

In plants, ubiquinone plays indispensable roles in growth and development. frontiersin.org The biosynthesis of ubiquinone, and therefore the production of this compound, is critical for these processes. Research in the model plant Arabidopsis thaliana has demonstrated the essentiality of the ubiquinone biosynthetic pathway for proper development.

Specifically, the gene AtPPT1, which encodes the enzyme 4-hydroxybenzoate polyprenyl diphosphate (B83284) transferase responsible for synthesizing a precursor to this compound, is crucial for embryo development. researchgate.net Disruption of this gene leads to the arrest of embryo development at an early stage. researchgate.net This highlights the fundamental requirement of ubiquinone synthesis, initiated by the formation of polyprenyl-4-hydroxybenzoate intermediates, for the earliest stages of plant life. The AtPPT1 mRNA is predominantly expressed in the flower cluster, and the protein is targeted to the mitochondria, further emphasizing the link between mitochondrial ubiquinone synthesis and plant reproductive development. researchgate.net

Comparative Analysis of this compound Metabolism Across Biological Kingdoms (Bacteria, Fungi, Plants, Mammals)

The formation of a polyprenyl 4-hydroxybenzoate molecule is a conserved step in ubiquinone biosynthesis across all domains of life, although the specific enzymes and the length of the polyprenyl tail can vary. frontiersin.orgtandfonline.com

Bacteria: In bacteria like Escherichia coli, the enzyme 4-hydroxybenzoate octaprenyltransferase (UbiA) catalyzes the condensation of 4-hydroxybenzoate with octaprenyl diphosphate. frontiersin.org Some bacteria can synthesize ubiquinone under both aerobic and anaerobic conditions, indicating the presence of distinct, oxygen-dependent and -independent biosynthetic pathways. asm.orgoup.com In Pseudomonas putida, the enzyme 4-hydroxybenzoate-polyprenyltransferase can utilize various polyprenyl pyrophosphates, including hexaprenyl and nonaprenyl pyrophosphates. tandfonline.com

Fungi: In the yeast Saccharomyces cerevisiae, the enzyme Coq2p is responsible for the prenylation of 4-hydroxybenzoate. tandfonline.com Fungi, like other eukaryotes, primarily synthesize ubiquinone with varying isoprenoid side chain lengths; for instance, S. cerevisiae produces CoQ6. reactome.org Studies on white-rot fungi have shown their ability to metabolize 4-hydroxybenzoate, revealing complex metabolic pathways. nih.gov

Plants: In plants such as Arabidopsis thaliana, the synthesis of the benzoquinone ring of ubiquinone originates from phenylalanine and tyrosine. nih.gov The enzyme 4-hydroxybenzoate polyprenyl diphosphate transferase (AtPPT1) is essential for this process. researchgate.net Plants utilize both the mevalonate (B85504) and the methylerythritol phosphate (B84403) (MEP) pathways for synthesizing the isoprenoid precursors of the polyprenyl tail. frontiersin.orggenome.jp

Mammals: In mammals, including rats and humans, the enzyme 4-hydroxybenzoate:polyprenyltransferase (COQ2 in humans) catalyzes the prenylation of 4-hydroxybenzoate. nih.govuniprot.org This reaction occurs in the endoplasmic reticulum-Golgi system, with the final steps of ubiquinone synthesis taking place at the outer cytoplasmic surface. nih.gov In rodents, the predominant form is ubiquinone-9 (CoQ9), while in humans it is ubiquinone-10 (CoQ10). uniprot.org The primary metabolite of compounds like propyl 4-hydroxybenzoate in mammals is 4-hydroxybenzoic acid, which can then enter the ubiquinone synthesis pathway. europa.eu

Metabolic Engineering and Biotechnological Applications

Strategies for Enhanced Microbial Production of 4-Hydroxybenzoate (B8730719)

4-Hydroxybenzoate (4-HB) is the aromatic precursor to Nonaprenyl 4-hydroxybenzoate. Enhancing its microbial production is a critical first step for improving the yield of downstream products like coenzyme Q. In microorganisms, 4-HB is typically synthesized from chorismate, a key intermediate in the shikimate pathway. frontiersin.orgsciepublish.com Several strategies have been employed to increase 4-HB production in various microbial hosts, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas species. frontiersin.orgsciepublish.com

Key metabolic engineering strategies include:

Overexpression of Key Enzymes: Increasing the expression of enzymes in the shikimate pathway, such as a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (AroG) and chorismate pyruvate-lyase (UbiC), can channel more carbon flux towards chorismate and subsequently to 4-HB. frontiersin.orgacs.orgasm.org

Deletion of Competing Pathways: Knocking out genes that divert precursors away from the desired pathway is a common strategy. This includes deleting genes involved in the biosynthesis of aromatic amino acids (e.g., tryptophan) or the degradation of 4-HB itself. frontiersin.orgengconfintl.org For instance, deleting the pobA gene, which encodes 4-hydroxybenzoate hydroxylase, prevents the degradation of 4-HB. frontiersin.org

Pathway Optimization and Host Selection: Different microbial hosts have been engineered for 4-HB production. Pseudomonas putida has been engineered to produce 4-HB with high yields from substrates like glucose and glycerol (B35011). frontiersin.org Similarly, Corynebacterium glutamicum has been engineered to produce significant titers of 4-HB by augmenting the shikimate pathway and eliminating degradation pathways. sciepublish.comjmb.or.kr

Co-culture Systems: An E. coli-E. coli coculture system has been developed for the production of 4-hydroxybenzoic acid from sugar mixtures, demonstrating a generally applicable approach for the biosynthesis of important industrial products. pnas.org

Table 1: Engineered Microbial Strains for 4-Hydroxybenzoate Production

MicroorganismKey Genetic ModificationsSubstrate4-HB Titer/YieldReference
Pseudomonas taiwanensis VLB120Overexpression of shikimate pathway genes, decreased tryptophan biosynthesis, knockout of degradation pathways.Glycerol29.6% C-mol yield frontiersin.org
Corynebacterium glutamicumAugmented shikimate pathway, deletion of pobA, selection of suitable promoters.Glucose8.3 g/L sciepublish.com
Escherichia coliOverexpression of ubiC and a shikimate gene module.Not Specified723.5 mg/L acs.org

Genetic Engineering of Polyprenyl Diphosphate (B83284) Synthases for Tailored Chain Lengths

The length of the polyprenyl side chain is a determining factor for the type of ubiquinone produced. For the synthesis of this compound, a nonaprenyl (C45) diphosphate is required. This molecule is synthesized by polyprenyl diphosphate synthases. In E. coli, the native enzyme, octaprenyl diphosphate synthase (IspB), primarily produces a C40 chain. nih.govnih.gov To produce longer chains, genetic engineering strategies are necessary.

Research has shown that the product chain length of these synthases can be altered through site-directed mutagenesis. acs.org For instance, replacing the native ispB gene in E. coli with a decaprenyl diphosphate synthase (DdsA) from organisms like Agrobacterium tumefaciens or Sinorhizobium meliloti shifts production towards the longer C50 chain, enabling the synthesis of Coenzyme Q10. nih.govjmb.or.kr This demonstrates the feasibility of tailoring chain length by introducing heterologous synthases.

Furthermore, studies have shown that specific amino acid residues within the synthase enzyme are critical for determining the final chain length. acs.orgresearchgate.net By creating mutations in these regions, it is possible to control the elongation process and favor the production of specific chain lengths, such as the C45 nonaprenyl diphosphate. For example, purified octaprenyl diphosphate synthase (IspB) has been shown to be capable of producing both octaprenyl and nonaprenyl diphosphate. nih.govtandfonline.com In some cases, the expression of a heterologous polyprenyl diphosphate synthase can complement a deletion of the native synthase, allowing for the production of ubiquinones (B1209410) with different side chain lengths. nih.govfrontiersin.org

Overexpression and Rational Design of 4-Hydroxybenzoate Polyprenyltransferase for Improved Yields

The condensation of 4-hydroxybenzoate with the polyprenyl diphosphate is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase, also known as UbiA in E. coli or Coq2 in yeast. researchgate.netd-nb.infogenecards.org This is a critical and often rate-limiting step in ubiquinone biosynthesis. researchgate.net Therefore, enhancing the activity of this enzyme is a key strategy for improving the yield of this compound and subsequent ubiquinones.

Overexpression of the ubiA gene has been shown to increase the production of ubiquinone-related compounds. In one study, overexpressing ubiA and CoQ2 in Antrodia cinnamomea led to a significant increase in the production of antroquinonol, a ubiquinone derivative. researchgate.net The transformants with overexpressed ubiA and CoQ2 produced 2.0 and 2.61 times more antroquinonol, respectively, compared to the control. researchgate.net

Rational design and protein engineering of UbiA can also lead to improved catalytic efficiency and substrate specificity. The enzyme is an integral membrane protein, and its structure reveals a potential lateral portal for the entry of the hydrophobic polyprenyl diphosphate substrate. d-nb.infonih.gov Modifying this region could enhance the enzyme's affinity for specific chain lengths, such as nonaprenyl diphosphate. The expression of the bacterial ubiA gene has also been used in plant cell cultures to manipulate the biosynthesis of secondary metabolites derived from 4-hydroxybenzoate, demonstrating its versatility. oup.comnih.gov

Investigation of 4-Hydroxybenzoate Analogs and Chemical Modulators for Pathway Probing

Analogs of 4-hydroxybenzoate serve as valuable tools for studying the enzymes and mechanisms of the ubiquinone biosynthetic pathway. nih.gov These chemical probes can act as substrates or inhibitors, providing insights into the function and specificity of enzymes like 4-hydroxybenzoate polyprenyltransferase (UbiA/Coq2). nih.govresearchgate.net

The ability of UbiA to accept various 4-HB analogs depends on their chemical properties. For an aromatic compound to be a substrate, it generally requires a carboxylic acid group and an electron-donating group (like a hydroxyl or amine) at specific positions. nih.govfrontiersin.org For example, para-aminobenzoic acid (pABA) can be prenylated by the enzyme and enter the biosynthetic pathway. researchgate.net In contrast, analogs like 4-chlorobenzoic acid and 4-nitrobenzoic acid act as inhibitors. researchgate.net

Furthermore, certain analogs can be used to bypass defective steps in the biosynthetic pathway. nih.gov For instance, in yeast models of CoQ deficiency, analogs like 3,4-dihydroxybenzoic acid have been shown to restore CoQ biosynthesis by providing the missing chemical group. nih.govportlandpress.com This strategy of using chemical modulators not only helps in elucidating the pathway but also holds therapeutic potential for treating primary CoQ deficiencies. nih.govmdpi.com

Advanced Research Methodologies for Nonaprenyl 4 Hydroxybenzoate Studies

In Vitro Reconstitution and Characterization of Enzymatic Activity

The study of Nonaprenyl 4-hydroxybenzoate (B8730719) heavily relies on in vitro reconstitution to characterize the enzymatic activity of the key enzyme responsible for its synthesis, 4-hydroxybenzoate polyprenyltransferase (COQ2). This process involves isolating and purifying the enzyme, or expressing it in a heterologous system, and then providing it with its substrates in a controlled environment to measure its activity.

Early studies in rat liver mitochondria demonstrated that the formation of 3-nonaprenyl-4-hydroxybenzoate was linear with respect to time and the concentrations of both protein and solanesyl pyrophosphate. nih.gov It was also found that solanesyl monophosphate is not a substrate for the enzyme. nih.gov Detergents like Triton X-100, Tween-80, and sodium deoxycholate were shown to activate the enzyme in aged mitochondria, with magnesium ions (Mg2+) also being a requirement for maximal activation. nih.govacs.org Conversely, some detergents can be inhibitory; for instance, Triton X-100 and deoxycholate completely inhibit the enzyme in the total microsomal fraction of rat liver. nih.gov The optimal pH for the enzyme in the microsomal fraction was determined to be 7.5. nih.gov

The human homolog of COQ2 has been successfully expressed in yeast cells lacking the native Coq2 gene (Coq2 null mutant). nih.gov This heterologous expression system rescued the yeast's ability to grow on non-fermentable carbon sources and restored the biosynthesis of Coenzyme Q (CoQ). nih.gov Such complementation assays are a powerful tool to confirm the function of the human enzyme and its participation in the CoQ biosynthetic pathway. nih.gov

The reconstitution of the Escherichia coli UbiD enzyme, which is implicated in ubiquinone biosynthesis, has shown that it requires in vitro reconstitution with reduced prenylated FMN (prFMN) to form the active holo-enzyme. researchgate.net This highlights the complexity of reconstituting enzymatic activity, which can depend on specific cofactors and their redox states. researchgate.net

Table 1: Factors Affecting 4-hydroxybenzoate polyprenyltransferase Activity

FactorEffectOrganism/SystemReference
Substrates
4-hydroxybenzoateRequired substrateRat liver, E. coli nih.govuniprot.org
Solanesyl pyrophosphateRequired substrateRat liver nih.gov
GeranyldiphosphateAccepted as substrateE. coli uniprot.org
FarnesyldiphosphateAccepted as substrateE. coli uniprot.org
Solanesyl monophosphateInactive as substrateRat liver nih.gov
Cofactors
Mg2+Required for maximal activationRat liver, E. coli nih.govuniprot.org
Detergents
Triton X-100Activates in aged mitochondria, inhibits in microsomal fractionRat liver nih.govnih.gov
Tween-80Activates in aged mitochondriaRat liver acs.org
Sodium deoxycholateActivates in aged mitochondria, inhibits in microsomal fractionRat liver nih.govnih.gov
CHAPSStimulates activityE. coli uniprot.org
pH
7.5Optimal pH in microsomal fractionRat liver nih.gov
7.8Optimum pHE. coli uniprot.org

Application of Radiometric and Isotopic Labeling Techniques for Pathway Elucidation

Radiometric and isotopic labeling techniques are fundamental in tracing the metabolic fate of precursors and elucidating the biosynthetic pathway of ubiquinone, where Nonaprenyl 4-hydroxybenzoate is a key intermediate.

In vivo labeling studies in rat liver using [3H]solanesyl-PP resulted in the identification of labeled this compound as the primary intermediate, with some labeling also found in the final product, ubiquinone-9. nih.gov This provided direct evidence for the role of this compound in the ubiquinone biosynthetic pathway. nih.gov Similarly, experiments using [7-¹⁴C]p-hydroxybenzoic acid in rat liver mitochondrial preparations allowed for the quantification of the formation of 3-nonaprenyl-4-hydroxybenzoate. acs.org

Isotope labeling experiments have also been crucial in confirming the precursors of the quinone ring. Studies supplementing cultures with ring-¹³C₆-labeled substrates have demonstrated that 4-hydroxybenzoate is the ring precursor for ubiquinone in organisms like Nitrospirota, Cyanobacteriota, and Pseudomonadota. pnas.org These powerful techniques allow researchers to definitively trace the origin of each part of the final molecule. pnas.org

Advanced Chromatographic and Spectrometric Methods for Metabolite Analysis (e.g., HPLC-MS)

The analysis and quantification of this compound and other related metabolites in complex biological mixtures necessitate the use of advanced chromatographic and spectrometric methods.

High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique. nih.gov Early studies utilized thin-layer chromatography (TLC) and HPLC to separate and identify this compound from other lipids. nih.gov Modern approaches often couple HPLC with mass spectrometry (LC-MS), a powerful combination that provides both separation and highly sensitive and specific detection and identification of molecules. nih.govchemyx.com LC-MS is widely used for the determination of preservatives, including parabens (which are esters of p-hydroxybenzoic acid), in various products. rjstonline.comchromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particles, offers even higher resolution and faster analysis times compared to conventional HPLC. nih.gov When coupled with high-resolution mass spectrometry (HRMS), it allows for in-depth metabolite profiling and the detection of hundreds of compounds in a single sample. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of p-hydroxybenzoic acid esters (parabens). rjstonline.com While some methods require derivatization, others have been developed for the direct analysis of these compounds. rjstonline.com

Subcellular Fractionation and Differential Centrifugation for Enzyme Localization

Determining the subcellular location of the enzymes involved in the biosynthesis of this compound is crucial for understanding the spatial organization of the ubiquinone pathway. Subcellular fractionation by differential centrifugation is the classical method used for this purpose. ehu.eusableweb.org

This technique involves homogenizing cells to break them open and then subjecting the homogenate to a series of centrifugation steps at increasing speeds. ehu.eus This process separates cellular components based on their size and density, yielding fractions enriched in specific organelles like nuclei, mitochondria, and microsomes (fragments of the endoplasmic reticulum and Golgi apparatus). ableweb.orgnih.gov

Studies in rat liver have used this method to investigate the distribution of nonaprenyl-4-hydroxybenzoate (B1236112) transferase. nih.gov These experiments revealed that the highest specific activities of the enzyme were found in the smooth endoplasmic reticulum and Golgi vesicles. nih.gov Lower levels of activity were detected in lysosomes and plasma membranes, and very little in mitochondria and rough endoplasmic reticulum. nih.gov This suggests that the primary site of ubiquinone synthesis is the endoplasmic reticulum-Golgi system. nih.gov Interestingly, while the synthesis of this compound occurs on the inner, luminal side of microsomal vesicles, the final steps of ubiquinone synthesis are located on the outer, cytoplasmic surface. nih.gov

In contrast, studies in Saccharomyces cerevisiae have localized the Coq2 protein to the mitochondrial membrane. yeastgenome.orgasm.org Fusion proteins of the Schizosaccharomyces pombe homolog, Ppt1, with green fluorescent protein (GFP) also localized to the mitochondria, indicating that ubiquinone biosynthesis occurs in the mitochondria in this organism. asm.org This highlights potential differences in the subcellular organization of this pathway across different species.

Table 2: Subcellular Localization of 4-hydroxybenzoate polyprenyltransferase

OrganismPrimary LocalizationMethodReference
Rat LiverEndoplasmic Reticulum-Golgi systemSubcellular fractionation, differential centrifugation nih.gov
Saccharomyces cerevisiaeMitochondrial membraneGene Ontology annotations, experimental data yeastgenome.org
Schizosaccharomyces pombeMitochondriaPpt1-GFP fusion protein localization asm.org

Genetic Engineering Techniques: Gene Knockout, Overexpression, and Targeted Mutagenesis

Genetic engineering techniques have been instrumental in dissecting the function of the COQ2 gene and its product, 4-hydroxybenzoate polyprenyltransferase.

Gene Knockout: Creating a gene knockout, where a specific gene is inactivated or deleted, is a powerful way to study its function. technologynetworks.comsynthego.com In Saccharomyces cerevisiae, a coq2 null mutant exhibits a defect in ubiquinone biosynthesis and is unable to grow on non-fermentable carbon sources, directly linking the COQ2 gene to respiratory metabolism. yeastgenome.org Similarly, disrupting the homologous ppt1 gene in Schizosaccharomyces pombe prevents its growth on minimal medium, a phenotype that can be rescued by the addition of antioxidants. asm.org

Overexpression: Overexpressing a gene can help to identify rate-limiting steps in a pathway and can be used for functional complementation. nih.gov Overexpression of the yeast COQ2 gene in tobacco plants led to a significant increase in the accumulation of ubiquinone-10 and conferred resistance to oxidative stress. nih.gov This demonstrates the potential of manipulating this pathway to enhance stress tolerance.

Targeted Mutagenesis: This technique allows for the introduction of specific changes into the gene sequence, enabling the study of the function of particular amino acid residues. Mutations in the human COQ2 gene are associated with primary Coenzyme Q10 deficiency. nih.govmedlineplus.gov Introducing these specific disease-causing mutations into a model system like yeast can help to confirm their pathogenicity and to study the molecular basis of the disease. nih.gov

Computational Biology Approaches: Bioinformatics, Molecular Modeling, and Pathway Simulation

Computational biology and bioinformatics provide powerful in silico tools to study this compound and the enzymes involved in its synthesis. nih.govitmedicalteam.pl

Bioinformatics: This field involves the analysis of biological data, such as protein and gene sequences. itmedicalteam.pl The human COQ2 gene was identified and cloned based on its sequence homology to the known COQ2 gene in Saccharomyces cerevisiae. nih.gov Bioinformatic tools can predict protein domains and identify conserved regions, which are often important for function. uniprot.org For example, the UbiA family of prenyltransferases, which includes COQ2, shares conserved sequence motifs. cathdb.info

Molecular Modeling: This approach uses computational methods to predict the three-dimensional structure of proteins. iqs.eduimb.am By modeling the structure of 4-hydroxybenzoate polyprenyltransferase, researchers can gain insights into its active site and how it binds to its substrates. nih.gov Molecular docking simulations can predict the binding poses of substrates and inhibitors, which can aid in the design of new drugs. itmedicalteam.pl

These advanced computational approaches are becoming increasingly important in guiding and complementing experimental research on this compound and the broader ubiquinone biosynthetic pathway. nih.gov

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of Nonaprenyl 4-hydroxybenzoate, and how can they be experimentally validated?

this compound is a key intermediate in coenzyme Q (ubiquinone) biosynthesis. The enzyme 4-hydroxybenzoate polyprenyltransferase (Coq2) catalyzes the transfer of a nonaprenyl group to 4-hydroxybenzoate. Methodological validation includes:

  • Recombinant protein expression : Purify Coq2 from mitochondrial extracts or heterologous expression systems (e.g., E. coli) to study its activity .
  • In vitro assays : Use radiolabeled 4-hydroxybenzoate and polyprenyl pyrophosphates to track enzymatic conversion via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) .
  • Kinetic studies : Measure substrate specificity using analogs of 4-hydroxybenzoate with varying chain lengths or substituents (e.g., 3-hydroxybenzoate, 4-aminobenzoate) to assess catalytic efficiency (kcat/Km) .

Table 1 : Example of Substrate Specificity for Coq2

SubstrateRelative Activity (%)Km (μM)kcat (s<sup>−1</sup>)
4-Hydroxybenzoate100502.5
4-Aminobenzoate151750.17
3-Hydroxybenzoate<5N/AN/A
Data adapted from enzymatic assays in yeast and bacterial models .

Q. How can this compound be detected and quantified in biological samples?

Analytical methods focus on sensitivity and specificity due to low endogenous concentrations:

  • LC-MS/MS : Employ reverse-phase chromatography coupled with tandem mass spectrometry (e.g., multiple reaction monitoring) for quantification in mitochondrial extracts .
  • Metabolomic profiling : Use untargeted metabolomics with high-resolution mass spectrometry (HRMS) to identify this compound in Trypanosoma brucei or mammalian cell lines, validated via isotopic labeling .
  • Sample preparation : Isolate mitochondria via differential centrifugation and extract metabolites using organic solvents (e.g., methanol:chloroform) to minimize interference .

Advanced Research Questions

Q. What role does this compound play in cellular differentiation and stress response pathways?

In Trypanosoma brucei, this compound is linked to metabolic reprogramming during differentiation. Key approaches include:

  • Gene knockdown/knockout : Use RNAi or CRISPR-Cas9 to disrupt Coq2 and observe impacts on ubiquinone levels and mitochondrial function .
  • Metabolite supplementation : Rescue phenotypes by adding exogenous coenzyme Q or intermediates to assess pathway redundancy .
  • Transcriptomic analysis : Compare wild-type and Coq2-deficient strains to identify differentially expressed genes in oxidative phosphorylation and stress response pathways .

Q. How do structural modifications of this compound affect its interaction with polyprenyltransferases?

The polyprenyl chain length and aromatic ring substituents determine enzyme affinity:

  • Mutagenesis studies : Introduce point mutations in Coq2 (e.g., active-site residues) and assay activity with this compound vs. shorter-chain analogs (e.g., hexaprenyl) .
  • Molecular docking : Model Coq2-substrate interactions using X-ray crystallography or cryo-EM structures to identify binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between Coq2 and substrate analogs .

Q. What experimental strategies can resolve contradictions in reported metabolic roles of this compound across species?

Discrepancies arise due to species-specific pathway variations:

  • Comparative metabolomics : Profile this compound levels in Saccharomyces cerevisiae, Trypanosoma brucei, and mammalian models under controlled conditions (e.g., hypoxia, nutrient stress) .
  • Cross-species complementation : Express Coq2 orthologs from divergent species in a knockout host to test functional conservation .
  • Isotopic tracing : Use <sup>13</sup>C-labeled 4-hydroxybenzoate to track flux into ubiquinone vs. alternative pathways (e.g., β-oxidation) .

Methodological Considerations

  • Enzyme purification : Optimize chromatographic steps (e.g., ion exchange, affinity tags) to isolate active Coq2, noting potential FAD cofactor loss during purification .
  • Data validation : Confirm metabolomic findings with orthogonal methods (e.g., enzymatic assays, genetic rescue) to mitigate false positives .
  • Ethical compliance : For studies involving genetic modifications or pathogenic models (e.g., Trypanosoma), adhere to institutional biosafety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.